6-Bromo-4-fluoro-2,3-dihydro-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-4-fluoro-2,3-dihydro-1H-indole is a heterocyclic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been widely studied for their potential therapeutic applications . The presence of bromine and fluorine atoms in the structure of this compound adds to its chemical reactivity and potential for various applications in medicinal chemistry and organic synthesis .
Preparation Methods
The synthesis of 6-Bromo-4-fluoro-2,3-dihydro-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoroaniline and 2-bromoacetophenone.
Formation of Intermediate: The reaction between 4-fluoroaniline and 2-bromoacetophenone in the presence of a base such as potassium carbonate leads to the formation of an intermediate compound.
Cyclization: The intermediate undergoes cyclization under acidic conditions to form the indole ring structure.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Chemical Reactions Analysis
6-Bromo-4-fluoro-2,3-dihydro-1H-indole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents. For example, nucleophilic substitution reactions can replace the bromine atom with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives. For instance, oxidation can lead to the formation of indole-2,3-dione derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Scientific Research Applications
6-Bromo-4-fluoro-2,3-dihydro-1H-indole has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, including antiviral, anticancer, and anti-inflammatory compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in biological studies to investigate the effects of indole derivatives on various biological targets.
Mechanism of Action
The mechanism of action of 6-Bromo-4-fluoro-2,3-dihydro-1H-indole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, indole derivatives are known to interact with serotonin receptors, influencing neurotransmitter signaling pathways . The presence of bromine and fluorine atoms may enhance the binding affinity and specificity of the compound for its targets.
Comparison with Similar Compounds
6-Bromo-4-fluoro-2,3-dihydro-1H-indole can be compared with other indole derivatives such as:
6-Bromo-2,3-dihydro-1H-indole: Lacks the fluorine atom, which may affect its reactivity and biological activity.
4-Fluoro-2,3-dihydro-1H-indole:
6-Chloro-4-fluoro-2,3-dihydro-1H-indole: Contains a chlorine atom instead of bromine, which may result in different reactivity and biological effects.
The unique combination of bromine and fluorine atoms in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
6-bromo-4-fluoro-2,3-dihydro-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFN/c9-5-3-7(10)6-1-2-11-8(6)4-5/h3-4,11H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCBCVNKQTAXXDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C(=CC(=C2)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.